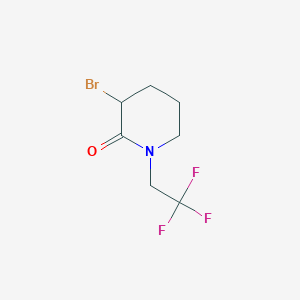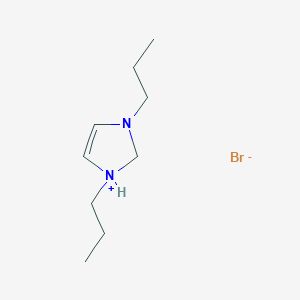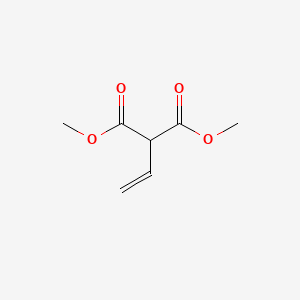
N-((Diethoxy(methyl)silyl)methyl)-N-ethylethanamine
描述
N-((Diethoxy(methyl)silyl)methyl)-N-ethylethanamine is an organosilicon compound that features a silicon atom bonded to both organic and inorganic groups. This compound is part of a broader class of organosilicon compounds known for their versatility and unique properties, which make them valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((Diethoxy(methyl)silyl)methyl)-N-ethylethanamine typically involves the reaction of diethoxymethylsilane with an appropriate amine under controlled conditions. One common method involves the reaction of diethoxymethylsilane with N-ethylethanamine in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
化学反应分析
Types of Reactions
N-((Diethoxy(methyl)silyl)methyl)-N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanol derivatives, while reduction can produce simpler silane compounds .
科学研究应用
N-((Diethoxy(methyl)silyl)methyl)-N-ethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
作用机制
The mechanism of action of N-((Diethoxy(methyl)silyl)methyl)-N-ethylethanamine involves its ability to form stable bonds with both organic and inorganic substrates. This dual functionality allows it to interact with a wide range of molecular targets, facilitating various chemical transformations. The silicon atom plays a crucial role in stabilizing the compound and enhancing its reactivity .
相似化合物的比较
Similar Compounds
- N-((Trimethoxy(methyl)silyl)methyl)-N-ethylethanamine
- N-((Diethoxy(methyl)silyl)propyl)ethylenediamine
- N-((Diethoxy(methyl)silyl)propyl)amine
Uniqueness
N-((Diethoxy(methyl)silyl)methyl)-N-ethylethanamine is unique due to its specific combination of ethoxy and methyl groups attached to the silicon atom. This configuration provides a balance of reactivity and stability, making it particularly useful in applications requiring precise control over chemical properties .
属性
IUPAC Name |
N-[[diethoxy(methyl)silyl]methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NO2Si/c1-6-11(7-2)10-14(5,12-8-3)13-9-4/h6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMORUEAGCZUGBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C[Si](C)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Allyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B3246607.png)

![8-Azabicyclo[3.2.1]octane-3-carboxylic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B3246616.png)



![4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol](/img/structure/B3246654.png)
![N-([1,1'-Biphenyl]-4-yl)-N-(2-(9,9-diphenyl-9H-fluoren-4-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B3246662.png)

![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B3246667.png)



